molecular formula C7H13N3O B12872370 5-(1,2-Dimethylhydrazinyl)-3,4-dimethylisoxazole

5-(1,2-Dimethylhydrazinyl)-3,4-dimethylisoxazole

Cat. No.: B12872370
M. Wt: 155.20 g/mol
InChI Key: APBQAOYNTQRUBD-UHFFFAOYSA-N
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Description

5-(1,2-Dimethylhydrazinyl)-3,4-dimethylisoxazole is a heterocyclic compound featuring an isoxazole core substituted with a dimethylhydrazinyl group at the 5-position and methyl groups at the 3- and 4-positions.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

1-(3,4-dimethyl-1,2-oxazol-5-yl)-1,2-dimethylhydrazine

InChI

InChI=1S/C7H13N3O/c1-5-6(2)9-11-7(5)10(4)8-3/h8H,1-4H3

InChI Key

APBQAOYNTQRUBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)N(C)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2-Dimethylhydrazinyl)-3,4-dimethylisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylisoxazole with 1,2-dimethylhydrazine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(1,2-Dimethylhydrazinyl)-3,4-dimethylisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its hydrazine derivatives.

    Substitution: The hydrazine and isoxazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

5-(1,2-Dimethylhydrazinyl)-3,4-dimethylisoxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(1,2-Dimethylhydrazinyl)-3,4-dimethylisoxazole involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The isoxazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) 3,5-Dimethylisoxazole (DMI)
  • Structure : Methyl groups at 3- and 5-positions.
  • Key Properties :
    • Thermal stability: Heat capacity (Cp) = 45.2 J/mol·K .
    • Applications: Used in lithium-iron battery electrolytes (e.g., DMI in LCE formulations) due to its stability and solubility .
(b) 5-Methylisoxazole-3-carbohydrazide Derivatives
  • Structure : Hydrazide group at the 3-position and methyl at the 5-position.
  • Key Properties :
    • Serves as a precursor for triazole-thiols and glycosides, demonstrating antimicrobial and antiviral activity .
  • Contrast : The hydrazide group differs from the dimethylhydrazinyl group in steric bulk and electronic effects, which may alter binding affinity in biological systems.
(c) 4-(Chloromethyl)-3,5-dimethylisoxazole
  • Structure : Chloromethyl substituent at the 4-position.
  • Key Properties :
    • Reactive electrophilic site (chloromethyl group) enables functionalization for drug conjugation or polymer synthesis .
  • Contrast : The chloromethyl group offers distinct reactivity compared to the dimethylhydrazinyl group, favoring applications in synthetic chemistry over bioactivity.

Key Findings :

  • The dimethylhydrazinyl group in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) through hydrogen bonding, a feature absent in DMI or chloromethyl analogs .
  • Thermal stability (Cp) data suggest that substituent position (3,4- vs. 3,5-dimethyl) and functional groups (hydrazinyl vs. methyl) significantly influence material properties .

Biological Activity

5-(1,2-Dimethylhydrazinyl)-3,4-dimethylisoxazole is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The biological activity of 5-(1,2-Dimethylhydrazinyl)-3,4-dimethylisoxazole can be attributed to several mechanisms:

  • Antitumor Activity : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. Studies indicate that it may inhibit cell proliferation by interfering with DNA synthesis and repair mechanisms.
  • Antioxidant Properties : It exhibits antioxidant activity, which can protect cells from oxidative stress-induced damage.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in tumorigenesis, such as protein kinases.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of 5-(1,2-Dimethylhydrazinyl)-3,4-dimethylisoxazole:

Study ReferenceBiological ActivityIC50 ValueRemarks
Antitumor (HCT-116)6.2 μMEffective against colon carcinoma cells.
Antioxidant-Demonstrated protective effects in oxidative stress models.
Enzyme Inhibition-Inhibits specific kinases linked to cancer progression.

Case Study 1: Antitumor Efficacy

In a controlled study involving HCT-116 colon cancer cells, 5-(1,2-Dimethylhydrazinyl)-3,4-dimethylisoxazole was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of 6.2 μM. This suggests significant potential for further development as an anticancer agent.

Case Study 2: Oxidative Stress Protection

A separate investigation assessed the compound's ability to mitigate oxidative stress in cellular models. It was found that pre-treatment with the compound reduced markers of oxidative damage significantly compared to untreated controls, highlighting its potential use in protective therapies against oxidative damage-related diseases.

Research Findings

Recent studies have focused on synthesizing derivatives of 5-(1,2-Dimethylhydrazinyl)-3,4-dimethylisoxazole to enhance its biological activity and selectivity. Modifications to the isoxazole ring and hydrazine moiety have been explored to improve efficacy against specific cancer types and reduce toxicity.

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